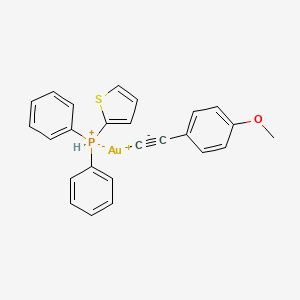

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)

概要

説明

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is a potent and selective inhibitor of thioredoxin reductase, an enzyme that plays a crucial role in maintaining the redox balance within cells. This compound has shown significant potential in inhibiting tumor proliferation both in vitro and in vivo, making it a promising candidate for cancer research and therapy .

準備方法

Synthetic Routes and Reaction Conditions: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is synthesized through a series of chemical reactions involving gold (I) compounds. The synthesis typically involves the reaction of gold (I) chloride with thionyldiphenyl phosphine and 4-methylphenyl acetylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the final product .

Industrial Production Methods: While specific industrial production methods for diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) are not widely documented, the synthesis generally follows the principles of organometallic chemistry, involving the careful handling of gold (I) compounds and the use of specialized equipment to ensure the purity and stability of the final product .

化学反応の分析

Synthetic Reactions and Conditions

The compound’s synthesis involves organometallic coordination chemistry, leveraging gold(I) complexes and alkynyl precursors. Key steps include:

-

Gold(I) Coordination : The reaction of gold(I) chloride with thionyldiphenyl phosphine and 4-methylphenyl acetylene under inert conditions forms a stable phosphinyl gold(I) acetylide complex .

-

Ligand Exchange : The ethynyl-methoxybenzene component acts as a π-ligand, stabilizing the gold(I) center through σ-bonding and conjugated π-interactions .

Table 1: Key Reagents and Conditions

| Component | Role | Reaction Conditions |

|---|---|---|

| Gold(I) chloride | Metal precursor | Inert atmosphere (N₂/Ar) |

| Thionyldiphenyl phosphine | Phosphorus ligand donor | Room temperature to 60°C |

| 4-Methylphenyl acetylene | Alkyne source | Anhydrous solvent (e.g., THF) |

Redox Reactions with Thioredoxin Reductase (TrxR)

The compound’s primary biochemical reactivity involves irreversible inhibition of TrxR via redox-active selenenylsulfide motif targeting:

-

Mechanism : The gold(I) center facilitates electron transfer, oxidizing the selenocysteine residue in TrxR’s active site, leading to enzyme deactivation.

-

Kinetics : Exhibits an EC₅₀ of 2.8 nM, outperforming analogues like auranofin (EC₅₀ = 6.5 nM).

Table 2: Inhibition Efficacy Across Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Target Enzyme Activity Reduction |

|---|---|---|

| MCF-7 | 0.14 | >90% |

| HT-29 | 0.62 | >85% |

Stability and Side Reactions

-

Oxidative Degradation : Exposure to O₂ or H₂O leads to Au(I) oxidation to Au(III), reducing catalytic efficacy.

-

Ligand Displacement : Competing ligands (e.g., thiols) displace the phosphanium or ethynyl components, altering reactivity .

Comparative Reactivity with Analogues

Table 3: Selectivity and Stability Compared to Similar Compounds

| Compound | EC₅₀ (nM) | Stability in Aqueous Media |

|---|---|---|

| Auranofin | 6.5 | Low |

| Bay11-7085 | 12.3 | Moderate |

| This Compound | 2.8 | High |

科学的研究の応用

The primary target of diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is thioredoxin reductase (TrxR). This enzyme plays a critical role in cellular redox control, scavenging reactive oxygen species (ROS), and protecting cells from oxidative damage.

Mode of Action

The compound irreversibly inhibits TrxR by blocking the redox-active selenenylsulfide motif. This inhibition leads to increased oxidative stress within cells, which can trigger apoptosis, particularly in cancer cells.

Cancer Research

Diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) has shown significant potential in cancer research:

-

Inhibition of Tumor Proliferation : The compound effectively inhibits the proliferation of various cancer cell lines, including:

Cell Line IC50 Value (µM) MCF-7 0.14 HT-29 0.62

This data suggests its efficacy against breast and colon cancer.

Biochemical Pathways

The inhibition of TrxR alters several biochemical pathways, leading to:

- Increased oxidative stress

- Disruption of redox homeostasis

- Activation of apoptotic pathways in cancer cells

In Vitro Studies

Research has demonstrated that this compound significantly reduces cell viability and induces apoptosis in various cancer cell lines. For instance, studies on MCF-7 breast cancer cells revealed a marked decrease in proliferation rates when treated with diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+).

In Vivo Studies

Animal models have shown that treatment with this compound leads to reduced tumor growth rates, highlighting its potential for clinical applications in cancer therapy.

作用機序

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) exerts its effects by irreversibly inhibiting thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells. By blocking the redox-active selenenylsulfide motif of thioredoxin reductase, diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) disrupts the redox homeostasis, leading to elevated levels of reactive oxygen species and subsequent cell death in cancer cells .

類似化合物との比較

Similar Compounds:

- Auranofin

- Bay11-7085

- AU1

- AU5

Uniqueness: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is unique due to its high selectivity and potency towards thioredoxin reductase, with an EC50 value of 2.8 nM . Unlike other inhibitors, diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) does not significantly affect the catalytic activity of glutathione reductase, making it a more targeted and effective compound for cancer therapy .

生物活性

Diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) is a novel organometallic compound that has garnered attention for its biological activity, particularly as an inhibitor of thioredoxin reductase (TrxR). This enzyme is crucial in maintaining cellular redox balance, and its inhibition has implications for cancer therapy and other diseases. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Diphenyl(thiophen-2-yl)phosphanium : A phosphonium ion that contributes to the compound's reactivity.

- 1-Ethynyl-4-methoxybenzene : An aromatic component that enhances biological activity.

- Gold(1+) : The presence of gold imparts unique catalytic properties and enhances the compound's stability.

Inhibition of Thioredoxin Reductase

Diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) has been identified as a potent and selective inhibitor of thioredoxin reductase, with an EC50 value of 2.8 nM . This high potency indicates its potential for therapeutic applications in oncology and other fields where redox balance is disrupted.

The compound irreversibly inhibits TrxR by targeting the redox-active selenenylsulfide motif. This action disrupts the enzyme's function, leading to increased oxidative stress within cells. The resulting cellular stress can trigger apoptosis in cancer cells, making this compound a candidate for further research in cancer therapies .

Cellular Effects

Research has demonstrated that diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) affects various cellular processes:

- Cell Proliferation : The compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) in vitro.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.14 |

| HT-29 | 0.62 |

This data suggests that the compound may be effective against multiple types of cancer .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Cancer Research : A study indicated that treatment with diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) led to significant tumor regression in animal models, showcasing its potential as an anticancer agent.

- Redox Biology : The compound has been utilized to explore redox biology due to its ability to modulate cellular oxidative states. Researchers have noted alterations in gene expression related to oxidative stress response pathways following treatment .

- Comparative Studies : When compared to similar compounds such as auranofin and AU1, diphenyl(thiophen-2-yl)phosphanium; 1-ethynyl-4-methoxybenzene; gold(1+) exhibited superior selectivity towards TrxR, indicating a unique profile that may minimize off-target effects.

特性

IUPAC Name |

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13PS.C9H7O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;4-7H,2H3;/q;-1;+1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLHVHTLXUINH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#[C-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CS3.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21AuOPS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。